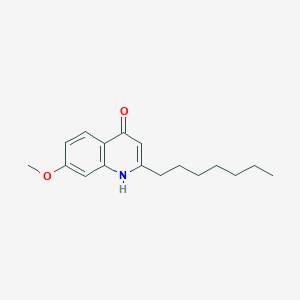
(4-Bromophenyl)dichloro(methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)dichloro(methyl)silane is an organosilicon compound with the molecular formula C7H7BrCl2Si. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms attached to the silicon atom, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)dichloro(methyl)silane can be synthesized through several methods. One common method involves the reaction of (4-bromophenyl)magnesium bromide with dichloromethylsilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)dichloro(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups attached to the silicon atom.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
(4-Bromophenyl)dichloro(methyl)silane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds and in coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceuticals and in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)dichloro(methyl)silane involves the reactivity of the silicon atom with various nucleophiles and electrophiles. The presence of bromine and chlorine atoms enhances the reactivity of the silicon atom, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)dichloro(methyl)silane
- (4-Fluorophenyl)dichloro(methyl)silane
- (4-Iodophenyl)dichloro(methyl)silane
Uniqueness
(4-Bromophenyl)dichloro(methyl)silane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to other halogenated phenylsilane compounds. The bromine atom can participate in specific reactions, such as bromination and coupling reactions, that are not possible with other halogens .
Propriétés
Formule moléculaire |
C7H7BrCl2Si |
|---|---|
Poids moléculaire |
270.02 g/mol |
Nom IUPAC |
(4-bromophenyl)-dichloro-methylsilane |
InChI |
InChI=1S/C7H7BrCl2Si/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 |
Clé InChI |
AENZMDFLCQPYRJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=C(C=C1)Br)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)







![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)


![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)
